促乳素释放肽 (12-31),人

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prolactin Releasing Peptide (12-31), human, is a fragment of the prolactin releasing peptide (PrRP). It belongs to the large RF-amide neuropeptide family with a conserved Arg-Phe-amide motif at the C-terminus . It plays a main role in the regulation of food intake and energy expenditure . It is encoded by the PRLH gene and stimulates prolactin (PRL) release and regulates the expression of prolactin through binding to the prolactin-releasing peptide receptor (GPR10) .

Synthesis Analysis

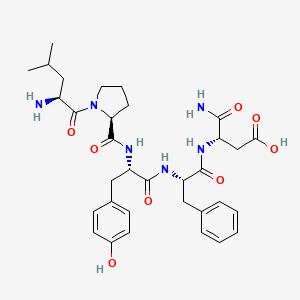

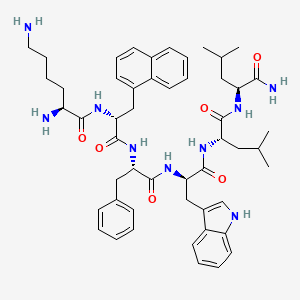

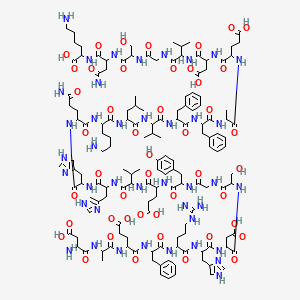

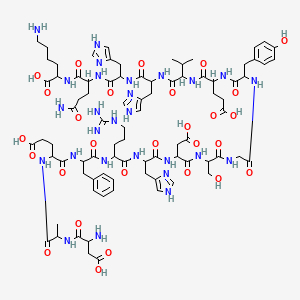

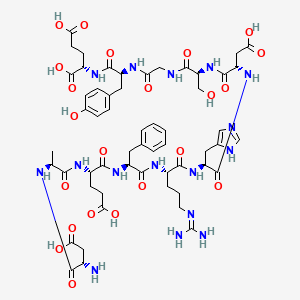

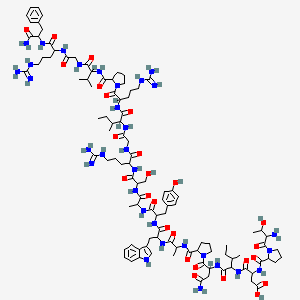

The synthesis of Prolactin Releasing Peptide (12-31), human, involves a sequence of amino acids. The sequence is as follows: H - Thr - Pro - Asp - Ile - Asn - Pro - Ala - Trp - Tyr - Ala - Ser - Arg - Gly - Ile - Arg - Pro - Val - Gly - Arg - Phe - CONH2 .Molecular Structure Analysis

PrRP belongs to the RF-amide peptide family, which has a conserved Arg-Phe-amide motif at the C-terminus . It binds with high affinity to the GPR10 receptor and also has lesser activity towards the neuropeptide FF (NPFF) receptor type 2 (NPFF-R2) .Chemical Reactions Analysis

PrRP stimulates prolactin (PRL) release and regulates the expression of prolactin through binding to the prolactin-releasing peptide receptor (GPR10) . It is also involved in the regulation of food intake and energy metabolism .Physical And Chemical Properties Analysis

The molecular weight of Prolactin Releasing Peptide (12-31), human, is approximately 2272.57 . It is a solid substance with a white to off-white color .科学研究应用

食物摄入和能量消耗的调节

促乳素释放肽 (PrRP) 在食物摄入和能量消耗的调节中起主要作用 {svg_1}. 它以其在垂体前叶细胞中促乳素分泌中的作用而闻名. 由于它在食物摄入调节中的作用,PrRP 是治疗肥胖症及其相关 2 型糖尿病 (T2DM) 的潜在药物 {svg_2}.

神经保护

脂化 PrRP 类似物的 neuroprotective 作用已被证实 {svg_3}. PrRP31 显着上调磷脂酰肌醇 3 激酶 - 蛋白激酶 B/Akt (PI3K-PKB/Akt) 和细胞外信号调节激酶/cAMP 反应元件结合蛋白 (ERK-CREB) 信号通路,这些通路促进代谢细胞的存活和生长 {svg_4}.

抗凋亡作用

PrRP31 及其脂化类似物 palm 11 -PrRP31 已显示出潜在的抗凋亡特性。 结果表明,用 PrRP 和 palm 11 -PrRP31 处理的细胞的活力增加,并且 MG 诱导的凋亡程度降低,这表明它们在治疗神经系统疾病方面具有潜在用途 {svg_5}.

心输出量的调节

据报道 PrRP 调节心输出量 {svg_6}. 这可能对心血管健康和疾病有影响。

应激反应

PrRP 参与应激反应的调节 {svg_7}. 这可能被用于开发治疗与压力相关的疾病。

生殖调节

PrRP 还参与生殖的调节 {svg_8}. 这可能用于开发生育治疗或避孕药。

内分泌因子的释放

PrRP 参与内分泌因子的释放 {svg_9}. 这可能对多种内分泌疾病有影响。

治疗肥胖症及其相关 T2DM 的潜在药物

由于它在食物摄入调节中的作用,PrRP 是治疗肥胖症及其相关 2 型糖尿病 (T2DM) 的潜在药物 {svg_10}.

作用机制

Target of Action

The primary target of Prolactin Releasing Peptide (12-31), human is the G protein-coupled receptor, GPR10 . This receptor is expressed abundantly in various parts of the brain including the reticular thalamic nucleus, periventricular hypothalamus, dorsomedial hypothalamus, nucleus of the solitary tract, area postrema, and also in the anterior pituitary and adrenal medulla .

Mode of Action

Prolactin Releasing Peptide (12-31), human binds to its receptor, GPR10, with high affinity . This binding stimulates calcium mobilization in cells, leading to the activation of intracellular signaling pathways .

Biochemical Pathways

Upon binding to the GPR10 receptor, Prolactin Releasing Peptide (12-31), human activates the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway . This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It is known that the peptide is a c-terminally amidated, 31-amino acid peptide derived from a 98-amino acid precursor . The peptide binds to its receptor with high affinity and stimulates cellular responses .

Result of Action

The activation of the GPR10 receptor by Prolactin Releasing Peptide (12-31), human leads to the release of prolactin, a hormone that stimulates mammary tissue development and lactation . Additionally, it has been suggested that Prolactin Releasing Peptide (12-31), human may play a role in the central feedback control of neuroendocrine and autonomic homeostasis .

Action Environment

The action of Prolactin Releasing Peptide (12-31), human is primarily in the brain, where its release is regulated by a number of stimuli, including those coming from the periphery

属性

IUPAC Name |

4-[[1-[[4-amino-1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[[1-[[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H158N32O26/c1-10-53(5)82(97(158)124-66(29-19-39-116-104(112)113)99(160)134-40-21-32-75(134)95(156)132-81(52(3)4)96(157)119-49-77(141)122-65(28-18-38-115-103(110)111)88(149)125-67(84(107)145)43-58-23-13-12-14-24-58)131-78(142)50-118-87(148)64(27-17-37-114-102(108)109)123-92(153)72(51-137)130-86(147)55(7)120-89(150)68(44-59-33-35-61(139)36-34-59)127-90(151)69(45-60-48-117-63-26-16-15-25-62(60)63)126-85(146)56(8)121-93(154)73-30-20-41-135(73)100(161)71(46-76(105)140)129-98(159)83(54(6)11-2)133-91(152)70(47-79(143)144)128-94(155)74-31-22-42-136(74)101(162)80(106)57(9)138/h12-16,23-26,33-36,48,52-57,64-75,80-83,117,137-139H,10-11,17-22,27-32,37-47,49-51,106H2,1-9H3,(H2,105,140)(H2,107,145)(H,118,148)(H,119,157)(H,120,150)(H,121,154)(H,122,141)(H,123,153)(H,124,158)(H,125,149)(H,126,146)(H,127,151)(H,128,155)(H,129,159)(H,130,147)(H,131,142)(H,132,156)(H,133,152)(H,143,144)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYRNXJVNKJULS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H158N32O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2272.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。